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molecular formula C6H12FNO B1447068 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol CAS No. 1443983-86-5

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Cat. No. B1447068
M. Wt: 133.16 g/mol
InChI Key: OWUTXBIONAXKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193714B2

Procedure details

A mixture of 3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate (Intermediate 6, 100 mg, 0.5 mmol), 2-bromoethanol (60 mg, 0.5 mmol), and potassium carbonate (0.2 g, 1.5 mmol) in acetonitrile (5 mL) was heated to 80° C. overnight. After cooling, solids were filtered off and washed with acetonitrile. The filtrate was concentrated on a rotary evaporator to give a residue that was purified by silica gel chromatography eluting with 10:7 ethyl acetate/hexanes to 10:7:2:1 ethyl acetate/hexane/methanol/triethylamine to afford 52 mg of 2-(3-(fluoromethyl)azetidin-1-yl)ethanol as a pale yellow oil. 1H NMR (DMSO-d6): δ 5.13 (t, 1H), 4.62 (d, 1H), 4.50 (d, 1H), 4.06 (t, 2H), 3.84 (dd, 2H), 3.54 (q, 2H), 3.11 (t, 2H), 3.06-3.03 (m, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]([OH:5])=O.[F:8][CH2:9][CH:10]1[CH2:13][NH:12][CH2:11]1.BrCCO.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[F:8][CH2:9][CH:10]1[CH2:13][N:12]([CH2:2][CH2:3][OH:5])[CH2:11]1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC(C(=O)O)(F)F.FCC1CNC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F.FCC1CNC1
Name
Quantity
60 mg
Type
reactant
Smiles
BrCCO
Name
Quantity
0.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
solids were filtered off
WASH
Type
WASH
Details
washed with acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 10:7 ethyl acetate/hexanes to 10:7:2:1 ethyl acetate/hexane/methanol/triethylamine

Outcomes

Product
Name
Type
product
Smiles
FCC1CN(C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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